

In-Vitro Efficacy of Taniborbactam: A Technical Overview

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Compound of Interest

Compound Name: *Taniborbactam*

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This technical guide provides an in-depth analysis of the initial in-vitro evaluation of **taniborbactam**, a novel, broad-spectrum β -lactamase inhibitor. **Taniborbactam**, in combination with cefepime, represents a promising therapeutic option to combat infections caused by multidrug-resistant Gram-negative bacteria. This document summarizes key quantitative data, details experimental protocols, and visualizes critical mechanisms and workflows to offer a comprehensive resource for the scientific community.

Core Efficacy Data

Taniborbactam has demonstrated potent in-vitro activity by restoring the efficacy of cefepime against a wide range of β -lactamase-producing bacteria. The following tables summarize the key quantitative metrics of **taniborbactam**'s efficacy.

Enzymatic Inhibition Constants (K_i)

Taniborbactam exhibits potent inhibition against a broad spectrum of Ambler class A, B, C, and D β -lactamases. It acts as a reversible, covalent inhibitor of serine- β -lactamases and a competitive inhibitor of metallo- β -lactamases (MBLs).^{[1][2]} The inhibition constants (K_i) against various β -lactamases are presented in Table 1.

β -Lactamase	Ambler Class	Taniborbactam K_i (μ M)
SHV-5	A	0.003 ± 0.0002
CTX-M-15	A	0.017 ± 0.002
KPC-2	A	0.004
P99 AmpC	C	0.002
OXA-48	D	0.35
VIM-2	B	0.019
NDM-1	B	0.081
IMP-1	B	>30

Table 1: Inhibition constants (K_i) of taniborbactam against a panel of serine- and metallo- β -lactamases. Data compiled from multiple sources.[3]

In-Vitro Susceptibility of Gram-Negative Isolates

The combination of cefepime and **taniborbactam** has shown significant in-vitro activity against a global collection of clinical isolates of Enterobacterales and Pseudomonas aeruginosa. **Taniborbactam** effectively lowers the minimum inhibitory concentrations (MICs) of cefepime, restoring its antibacterial activity.

Enterobacterales:

The addition of **taniborbactam** at a fixed concentration of 4 mg/L markedly reduces the cefepime MIC₉₀ for Enterobacterales by over 64-fold, from >16 mg/L to 0.25 mg/L.[4][5] Against a collection of 20,725 isolates, 99.5% were inhibited by cefepime-**taniborbactam** at ≤ 16 mg/L.[4][5] The activity of cefepime-**taniborbactam** against Enterobacterales isolates harboring specific resistance mechanisms is detailed in Table 2.

Resistance Mechanism	Cefepime-Taniborbactam MIC50 (mg/L)	Cefepime-Taniborbactam MIC90 (mg/L)	% Susceptible (at ≤ 16 mg/L)
All Enterobacterales	0.06	0.25	99.7%
ESBL-positive	-	-	98.7%
KPC-positive	-	-	100%
OXA-48-like-positive	0.5	4	98.8%
NDM-positive	-	-	84.6%
VIM-positive	-	-	100%

Table 2: In-vitro activity of cefepime-taniborbactam against various resistant phenotypes of Enterobacterales.[1][4][6][7]

Pseudomonas aeruginosa:

For *P. aeruginosa*, **taniborbactam** reduces the cefepime MIC90 four-fold, from 32 mg/L to 8 mg/L.[4] Against a collection of 7,919 isolates, 96.5% were inhibited by cefepime-**taniborbactam** at ≤ 16 mg/L.[5] The activity against carbapenem-resistant *P. aeruginosa* (CRPA) is also notable, with 87.4% of VIM-positive isolates inhibited at ≤ 16 mg/L.[1]

Isolate Phenotype	Cefepime-Taniborbactam MIC90 (mg/L)	% Susceptible (at ≤ 16 mg/L)
All <i>P. aeruginosa</i>	8	96.5%
Meropenem-resistant	-	85%
VIM-positive	32	87.4%

Table 3: In-vitro activity of cefepime-taniborbactam against *Pseudomonas aeruginosa*.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

The following sections detail the methodologies for the key in-vitro experiments cited in the evaluation of **taniborbactam**.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology: The Clinical and Laboratory Standards Institute (CLSI) reference broth microdilution method is a standard procedure.[\[8\]](#)

- Preparation of Inoculum:
 - Bacterial isolates are cultured on appropriate agar plates overnight at 35-37°C.
 - Colonies are suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - The suspension is further diluted to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of Antimicrobial Solutions:

- Stock solutions of cefepime and **taniborbactam** are prepared.
- Serial two-fold dilutions of cefepime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
- **Taniborbactam** is added to each dilution at a fixed concentration (typically 4 µg/mL).^{[5][6]}
- Inoculation and Incubation:
 - 96-well microtiter plates are prepared with the antimicrobial dilutions.
 - Each well is inoculated with the prepared bacterial suspension.
 - Plates are incubated at 35-37°C for 16-20 hours in ambient air.
- Interpretation:
 - The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Enzyme Inhibition Kinetics (K_i Determination)

Objective: To determine the inhibition constant (K_i) of **taniborbactam** against purified β-lactamase enzymes.

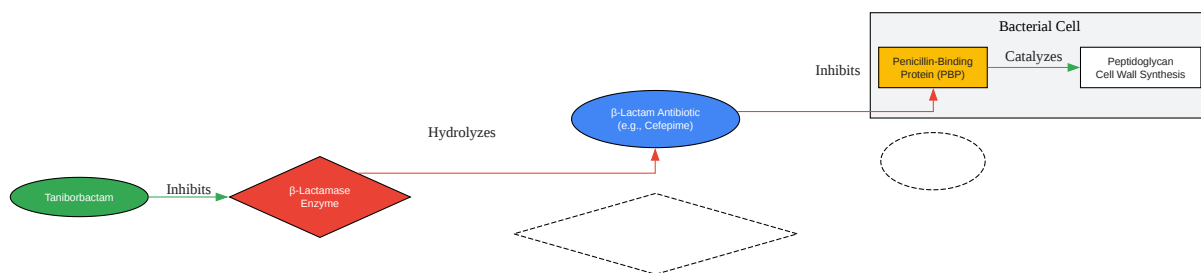
Methodology: Steady-state kinetic analysis is employed to determine the mode of inhibition and the K_i value.^[3]

- Enzyme and Substrate Preparation:
 - Purified β-lactamase enzymes are used.
 - A chromogenic substrate (e.g., nitrocefin) is used, which changes color upon hydrolysis by the β-lactamase.
- Assay Conditions:
 - The assay is performed in a suitable buffer at a constant pH and temperature.

- The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance over time.
- Determination of Michaelis Constant (K_m):
 - The initial velocity of the enzymatic reaction is measured at various substrate concentrations in the absence of the inhibitor.
 - The K_m value, which represents the substrate concentration at half-maximal velocity, is determined from a Michaelis-Menten plot or its linear transformations (e.g., Lineweaver-Burk plot).
- Determination of Inhibition Constant (K_i):
 - The initial velocity of the reaction is measured in the presence of various concentrations of **taniborbactam** and the substrate.
 - For a competitive inhibitor, the apparent K_m will increase with increasing inhibitor concentration, while the maximum velocity (V_{max}) remains unchanged.
 - The K_i value is determined by analyzing the effect of the inhibitor concentration on the apparent K_m using appropriate kinetic models and software.

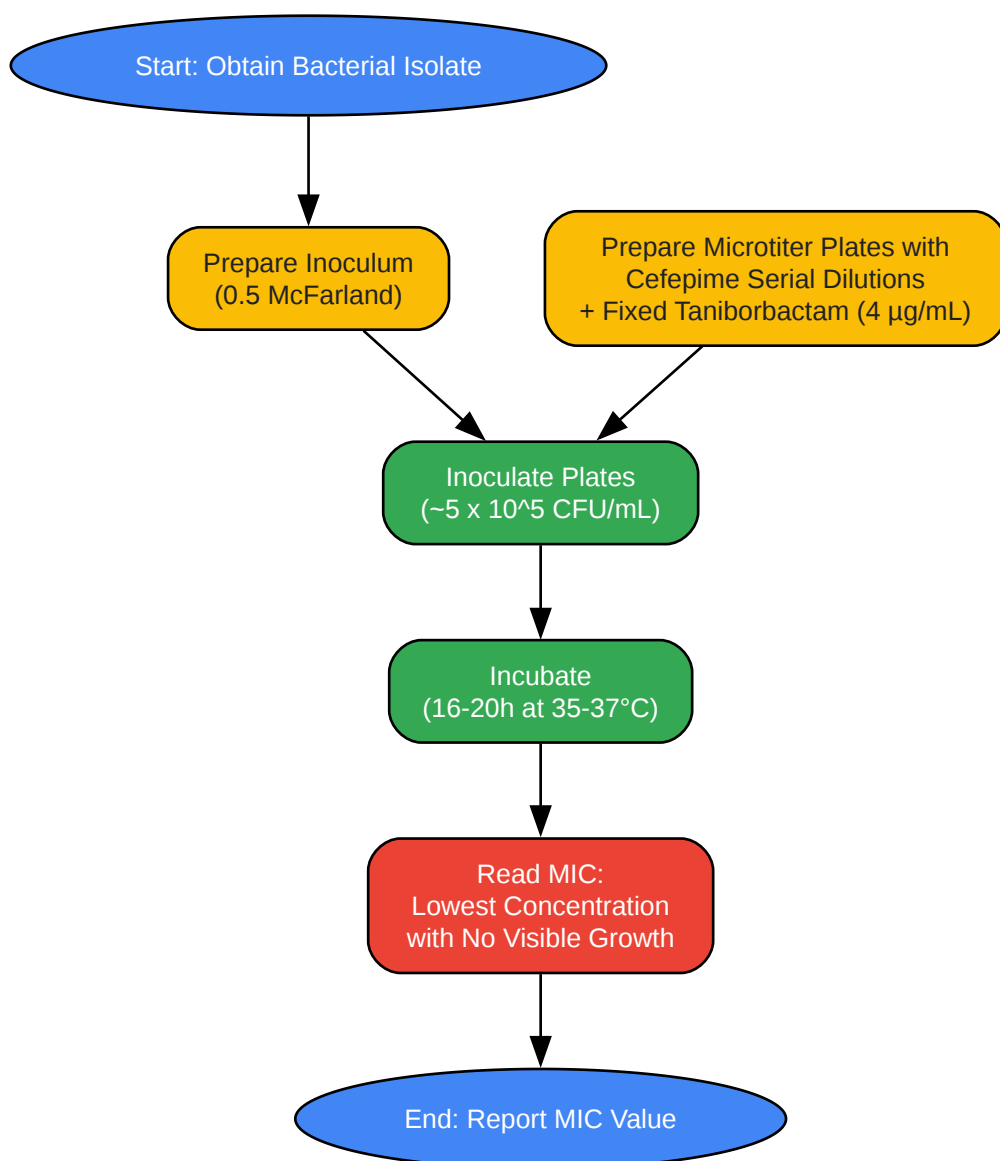
Visualizations

The following diagrams illustrate the mechanism of action of β -lactam antibiotics and the inhibitory effect of **taniborbactam**, as well as the experimental workflow for MIC determination.



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Caption: Mechanism of β -Lactam Antibiotics and **Taniborbactam** Inhibition.



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Caption: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Testing.

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